![molecular formula C17H15N3O4 B2793413 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one CAS No. 956786-32-6](/img/structure/B2793413.png)
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one
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Overview
Description
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one, also known as HNP, is a chemical compound that has gained attention in scientific research due to its potential biological activities. HNP belongs to the class of pyrazolone derivatives, which have been known to exhibit various pharmacological properties.
Mechanism Of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in lab experiments is its potential to exhibit multiple biological activities, which may make it useful for studying various disease states. Additionally, 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been shown to have good solubility in water, which may make it easier to work with in lab experiments. However, one limitation of using 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for further research on 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. One area of interest is the development of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological activities of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. Additionally, further research is needed to determine the efficacy of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one in animal models of disease, and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one involves the reaction of 2-nitro-1-phenylethanol with 2-hydroxyacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is then nitro-reduced to yield 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have shown that 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one can inhibit the growth of cancer cells and bacteria, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-(2-hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-14-9-5-4-8-12(14)16-15(17(22)19-18-16)13(10-20(23)24)11-6-2-1-3-7-11/h1-9,13,21H,10H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSXBRHHCXBQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-4-(2-nitro-1-phenylethyl)-1,2-dihydropyrazol-3-one |
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